molecular formula C28H26N4O3S B2904135 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 1110989-09-7

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2904135
CAS No.: 1110989-09-7
M. Wt: 498.6
InChI Key: TUGMBXMQOUYJLY-UHFFFAOYSA-N
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Description

This compound features a pyridopyrimidine core fused with a six-membered heterocyclic ring, substituted at the 6-position with a benzyl group and at the 2-position with a thioacetamide linker connected to a 4-phenoxyphenyl moiety. The pyridopyrimidine scaffold is known for its role in modulating kinase inhibition and anticancer activity, while the phenoxyphenyl group enhances lipophilicity and membrane permeability . The thioether linkage (-S-) in the acetamide side chain may influence metabolic stability compared to oxygen-based analogs .

Properties

CAS No.

1110989-09-7

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34)

InChI Key

TUGMBXMQOUYJLY-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include derivatives with variations in the heterocyclic core, substituents, and linker groups. Below is a comparative analysis based on molecular features, synthetic data, and inferred bioactivity:

Key Observations:

Core Structure Influence: The pyridopyrimidine core in the target compound differs from benzothieno-pyrimidine analogs (e.g., ), which incorporate a sulfur atom in the fused aromatic system. This modification may alter electronic properties and binding interactions in biological targets .

The phenoxyphenyl group at R2 is conserved across analogs, suggesting its critical role in maintaining affinity for shared targets (e.g., kinase ATP-binding sites).

Synthetic Feasibility :

  • Yields for simpler analogs (e.g., 60% for compound 5.15 ) suggest that the introduction of bulky substituents (e.g., benzyl) in the target compound may require optimized coupling agents or reaction conditions.

Physicochemical Properties: The benzothieno-pyrimidine analogs () exhibit higher molecular weights (>490 Da) compared to pyrimidine derivatives (367 Da for compound 5.15 ), which may impact solubility and bioavailability.

Research Findings and Implications

  • Biological Activity: While direct bioactivity data for the target compound is unavailable, analogs with phenoxyphenyl groups (e.g., compound 5.15 ) have been screened for antiproliferative activity using assays like MTT (). The benzyl substituent in the target compound could enhance cytotoxicity by improving cell membrane penetration.

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